REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([OH:13])=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2].C1(=O)O[CH2:17][CH2:16][O:15]1>C1(C)C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([O:3][C:4]1[C:5]([O:13][CH2:17][CH2:16][OH:15])=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(=CC(=C(C=O)C1)F)O
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 h
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
filtered over a plug of silica gel
|
Type
|
WASH
|
Details
|
The product was eluted with hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
the solid was washed with hot hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=CC(=C(C=O)C1)F)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |